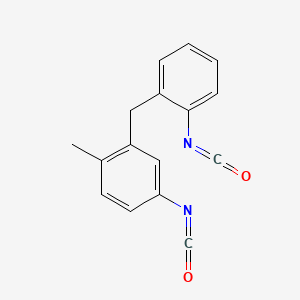

3-(o-Isocyanatobenzyl)-p-tolyl isocyanate

Description

Significance of Diisocyanates in Polymer Science and Organic Synthesis

Diisocyanates are indispensable in the creation of polyurethanes, a family of polymers with a broad spectrum of properties ranging from flexible and rigid foams to durable elastomers, coatings, adhesives, and sealants. patsnap.comamericanchemistry.com The properties of the resulting polyurethane are dictated by the structure of the diisocyanate and the polyol used in the polymerization reaction. mdpi.com Aromatic diisocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are workhorses of the polyurethane industry, primarily used in the production of foams for furniture, insulation, and automotive applications. americanchemistry.comresearchgate.net Aliphatic diisocyanates, on the other hand, are often employed in high-performance coatings and elastomers where light stability and weather resistance are crucial. americanchemistry.comdoxuchem.com The isocyanate group's ability to react with a variety of nucleophiles also makes diisocyanates valuable reagents in organic synthesis for the creation of complex molecules. chemscene.com

Academic Landscape of Aromatic Diisocyanate Research

The academic community continues to explore the nuances of aromatic diisocyanate chemistry. Research often focuses on several key areas:

Structure-Property Relationships: Scientists are constantly investigating how the isomeric structure and electronic properties of aromatic diisocyanates influence the final properties of polyurethanes. This includes aspects like thermal stability, mechanical strength, and degradation characteristics.

Reaction Kinetics and Catalysis: Understanding and controlling the reaction rates of different isocyanate groups is crucial for process optimization and for achieving desired polymer microstructures. The development of novel catalysts plays a significant role in this area. researchgate.net

Novel Monomer Synthesis: The synthesis of new aromatic diisocyanates with unique architectures is a continuous pursuit. The goal is often to introduce specific functionalities or to create polymers with enhanced performance characteristics.

Sustainable and Bio-based Polyurethanes: A significant trend in current research is the development of polyurethanes derived from renewable resources. This involves synthesizing bio-based diisocyanates or using polyols derived from natural oils. mdpi.com

Positioning of 3-(o-Isocyanatobenzyl)-p-tolyl Isocyanate within Advanced Chemical Research

Within this dynamic research landscape, this compound emerges as a compound of significant interest for advanced chemical research. As an asymmetrical aromatic diisocyanate, it presents a unique set of characteristics that distinguish it from the more common, symmetrical diisocyanates like MDI and TDI. The differential reactivity of its two isocyanate groups, influenced by their distinct electronic and steric environments, opens up possibilities for creating highly ordered or segmented polymers.

This specific arrangement of isocyanate groups on the molecule allows for a finer control over the polymerization process. Researchers can potentially achieve step-wise polymerizations, leading to polyurethanes with precisely defined block copolymer structures. Such materials are highly sought after for applications requiring specific nanostructures and tailored mechanical or thermal properties. The study of this compound, therefore, aligns with the cutting edge of polymer chemistry, where the focus is on designing complex macromolecular architectures to meet the demands of advanced technologies.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol epa.gov |

| CAS Number | 94166-36-6 epa.gov |

| Appearance | Not explicitly stated in the provided search results. |

| Density | 1.11 g/cm³ chemsrc.com |

| Boiling Point | 400.8 °C at 760 mmHg chemsrc.com |

| Melting Point | Not available chemsrc.com |

Synthesis and Manufacturing

The commercial production of isocyanates, including specialty diisocyanates like this compound, most commonly involves the phosgenation of the corresponding primary amines. epa.gov This process, while efficient, utilizes the highly toxic chemical phosgene (B1210022) (COCl₂), necessitating stringent safety protocols. epa.gov The general reaction scheme involves reacting the diamine precursor with phosgene in an inert solvent. epa.gov

While a specific, detailed synthesis for this compound was not found in the search results, the synthesis of a related compound, p-tolyl isocyanate, can be achieved by reacting p-tolyl methyl urethane (B1682113) with a borane (B79455) compound and triethylamine. prepchem.com This suggests that alternative, non-phosgene routes for isocyanate synthesis are an area of active research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94166-35-5 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

4-isocyanato-2-[(2-isocyanatophenyl)methyl]-1-methylbenzene |

InChI |

InChI=1S/C16H12N2O2/c1-12-6-7-15(17-10-19)9-14(12)8-13-4-2-3-5-16(13)18-11-20/h2-7,9H,8H2,1H3 |

InChI Key |

UAWLZSHOYIKAEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)CC2=CC=CC=C2N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 O Isocyanatobenzyl P Tolyl Isocyanate

Phosgene-Based Synthesis Routes

The traditional and most established method for producing isocyanates involves the use of phosgene (B1210022) (COCl₂) or its derivatives. This method is characterized by its high efficiency and yield but is also associated with the significant hazards of handling highly toxic phosgene gas.

Reaction of Primary Amines with Phosgene and Derivatives

The fundamental reaction in this route is the phosgenation of the corresponding primary diamine, 3-(o-aminobenzyl)-p-toluidine. The process typically occurs in a two-step sequence. Initially, the diamine reacts with phosgene at low temperatures (0–20 °C) in an inert solvent to form an unstable intermediate, a dicarbamoyl chloride. This intermediate is then subjected to thermal decomposition at elevated temperatures (100–200 °C) with the elimination of hydrogen chloride (HCl) to yield the final diisocyanate product, 3-(o-isocyanatobenzyl)-p-tolyl isocyanate. google.com

A laboratory-scale alternative to using gaseous phosgene is the application of triphosgene (B27547), a solid and safer-to-handle phosgene equivalent. orgsyn.org In a typical procedure, the diamine is dissolved in a suitable solvent, and triphosgene is added, often in the presence of a base to neutralize the HCl byproduct. orgsyn.org

Role of Catalysts and Solvent Systems in Phosgenation

The choice of solvent is critical for the success of the phosgenation reaction. The solvent must be inert to phosgene and the reactants, and it should effectively dissolve the starting diamine and the resulting diisocyanate. Common solvents used in industrial processes include chlorinated aromatic hydrocarbons like monochlorobenzene or o-dichlorobenzene. google.com

While the reaction between a primary amine and phosgene is generally rapid, catalysts can be employed to enhance the reaction rate and selectivity, particularly in industrial settings. However, for many standard phosgenation reactions, the inherent reactivity of the amine with phosgene is sufficient, and the primary focus is on controlling reaction conditions to minimize side reactions, such as the formation of ureas and other impurities.

Process Optimization for Industrial Scale Synthesis

For the large-scale production of diisocyanates like this compound, process optimization is crucial for ensuring safety, efficiency, and product quality. This involves careful control of reaction parameters such as temperature, pressure, and reactant stoichiometry. The continuous removal of the HCl byproduct is also a key consideration to drive the reaction to completion and prevent reversible reactions. Industrial processes often employ a continuous flow reactor system where a solution of the diamine and a solution of phosgene are mixed and reacted under precisely controlled conditions. google.com The subsequent purification of the crude diisocyanate is typically achieved through distillation under reduced pressure to remove the solvent and any high-boiling impurities.

Non-Phosgene Synthesis Approaches

Growing concerns over the toxicity of phosgene have driven the development of alternative, non-phosgene synthetic routes to isocyanates. These methods offer potentially safer and more environmentally benign processes.

Reductive Carbonylation Pathways

Reductive carbonylation offers a phosgene-free route to isocyanates starting from the corresponding dinitro compound, 1-methyl-2-(2-nitrobenzyl)benzene. In this process, the dinitro compound is reacted with carbon monoxide (CO) in the presence of a catalyst. This reaction achieves both the reduction of the nitro groups and the carbonylation to form the isocyanate functionalities in a single step.

Catalyst systems for reductive carbonylation are typically based on noble metals such as palladium or rhodium. The reaction conditions usually involve high pressures of CO and elevated temperatures. The selection of the catalyst and reaction parameters is critical to achieve high yields and selectivity towards the desired diisocyanate, minimizing the formation of byproducts like carbamates and ureas. nih.govionike.com

| Catalyst System | Pressure (CO) | Temperature (°C) | Yield (%) | Reference |

| Palladium-based | High | High | Varies | nih.gov |

| Rhodium-based | High | High | Varies | ionike.com |

| This table presents generalized data for reductive carbonylation of nitro-aromatics as specific data for this compound is not readily available. |

Urea-Based Synthesis Routes and Byproduct Management

Another significant non-phosgene approach involves the synthesis of isocyanates from ureas. In this method, the diamine, 3-(o-aminobenzyl)-p-toluidine, is first reacted with urea (B33335) or a urea derivative to form a diurea. This diurea is then thermally decomposed in the presence of a catalyst to yield the target diisocyanate and ammonia (B1221849) as a byproduct. researchgate.net

Effective management of the ammonia byproduct is a key aspect of this route. The ammonia can be recycled and used in the synthesis of urea, creating a closed-loop process. The thermal decomposition of the diurea requires specific catalysts to proceed efficiently and at lower temperatures. Various metal salts and complexes have been investigated for this purpose. The primary advantage of this route is the avoidance of highly toxic reagents like phosgene and the potential for a more sustainable process through byproduct recycling. researchgate.net

| Reactants | Intermediate | Catalyst for Decomposition | Byproduct | Reference |

| 3-(o-aminobenzyl)-p-toluidine, Urea | Diurea | Metal salts/complexes | Ammonia | researchgate.net |

| This table illustrates the general principle of the urea-based route. |

Dimethyl Carbonate Methods for Isocyanate Formation

The dimethyl carbonate (DMC) method is a prominent non-phosgene route that offers a greener and safer alternative for isocyanate synthesis. researchgate.net This process is characterized by its high atom economy and the absence of toxic reagents and corrosive byproducts like hydrogen chloride. nih.govresearchgate.net The synthesis is typically a two-step process:

Methoxycarbonylation: The corresponding diamine, in this case, 3-(o-aminobenzyl)-p-toluidine, is reacted with dimethyl carbonate to produce the intermediate dicarbamate. This reaction is generally catalyzed.

Thermal Decomposition: The resulting dicarbamate is then thermally decomposed to yield the target diisocyanate, this compound, and methanol (B129727). The methanol byproduct can be recycled to produce more DMC, enhancing the sustainability of the process. acs.org

The reaction of toluene (B28343) diamine (TDA), an analogue for the precursor of the title compound, with DMC is known to produce the diurethane of toluene diisocyanate (TDI). ebrary.net Subsequent heating of this diurethane yields TDI and methanol, with reported yields of TDI reaching 90% based on the starting diamine. ebrary.net

This method eliminates the involvement of chlorine, which simplifies the separation and purification steps and improves the quality of the final product. nih.gov

Catalytic Advances in Non-Phosgene Routes

Catalysis is central to the efficiency and viability of non-phosgene isocyanate synthesis. Research has focused on developing catalysts that can promote the key transformations—carbamate (B1207046) formation and decomposition—under favorable conditions. nih.gov

For the DMC route, Lewis acid catalysts have been explored. Studies on the synthesis of toluene dicarbamate (TDC), the precursor to TDI, from 2,4-toluene diamine (TDA) and DMC have shown the effectiveness of various catalysts.

| Catalyst | Temperature (°C) | Time (h) | Yield of TDC (%) |

| Zinc Acetate | 170 | 3 | 89.6 |

| Zinc Stearate | 170 | 5 | 95.5 |

| This table presents data on catalyst performance in the synthesis of Toluene Dicarbamate (TDC), an analogue intermediate, from 2,4-Toluene Diamine (TDA) and Dimethyl Carbonate (DMC). researchgate.net |

Other non-phosgene methods also rely heavily on catalytic systems:

Reductive Carbonylation: This route involves reacting aromatic nitro compounds with carbon monoxide. nwo.nl Palladium-based homogeneous catalysts have been studied for this transformation, but challenges remain in catalyst separation and cost-effectiveness. nwo.nlebrary.net

Oxidative Carbonylation: Amines can be converted to isocyanates through oxidative carbonylation, which requires an oxidant, often molecular oxygen. acs.org This method can be hazardous due to the use of explosive mixtures of CO and O2. acs.org

Heterogeneous Catalysis: To overcome separation issues, heterogeneous catalysts have been developed. A nickel-promoted magnetic iron oxide catalyst has shown high efficacy in synthesizing N-substituted carbamates, which are isocyanate precursors. ionike.com This catalyst can be easily recovered using an external magnetic field, allowing for multiple reuse cycles without significant loss of activity. ionike.com

The primary goal in catalyst development is to optimize reaction conditions such as temperature, pressure, and time to maximize the conversion of raw materials and the yield of the desired isocyanate product. nih.gov

Precursor Chemistry and Functional Group Interconversions

The synthesis of a complex molecule like this compound is critically dependent on the efficient preparation of its precursors and the interconversion of key functional groups.

Synthesis of 3-(o-Aminobenzyl)-p-toluidine Precursors

The direct precursor to this compound is the corresponding diamine, 3-(o-aminobenzyl)-p-toluidine. The synthesis of this specific precursor involves the formation of a methylene (B1212753) bridge between an aniline (B41778) and a toluidine ring. While direct synthesis for this exact molecule is not detailed in the provided results, the synthesis of related substituted toluidines is well-established. For instance, 3-bromo-4-aminotoluene can be prepared via the bromination of p-acetotoluide, followed by hydrolysis. orgsyn.org This demonstrates a standard method for introducing substituents onto the toluidine core, a key step in building more complex precursors.

The general steps for such a synthesis would involve:

Protection of the amino group of p-toluidine, often by acetylation to form p-acetotoluide. orgsyn.org

Introduction of a reactive group (e.g., a halogen) at the desired position on the aromatic ring.

A coupling reaction, such as a Friedel-Crafts type alkylation or a related condensation, with an appropriate ortho-substituted aniline derivative.

Deprotection of the amino group and reduction of any nitro groups to form the final diamine.

Curtius Rearrangement in Isocyanate Synthesis

The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into isocyanates. nih.govresearchgate.net Discovered by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org

The general mechanism is believed to be a concerted process where the R-group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen, thus avoiding the formation of a discrete nitrene intermediate. researchgate.netwikipedia.org

R-C(=O)N₃ → R-N=C=O + N₂

This method is highly valuable in organic synthesis because the acyl azide can be prepared from a carboxylic acid or its derivatives, such as an acyl chloride. nih.govorganic-chemistry.org The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. wikipedia.org

| Nucleophile | Resulting Product |

| Water (H₂O) | Primary Amine (via an unstable carbamic acid) |

| Alcohol (R'-OH) | Carbamate |

| Amine (R'-NH₂) | Urea |

| This table shows the versatile reaction products obtainable from an isocyanate intermediate generated via the Curtius Rearrangement. nih.govwikipedia.orgcommonorganicchemistry.com |

For the synthesis of this compound, the corresponding dicarboxylic acid would be converted into a diacyl azide, which would then undergo a double Curtius rearrangement. However, the potential explosion hazards associated with handling and heating azides make this route less practical for large-scale industrial applications. ebrary.net

Preparation of Isocyanatobenzoyl Chlorides as Intermediates

Isocyanatobenzoyl chlorides are valuable bifunctional intermediates in the synthesis of more complex isocyanates. google.com A known method for their preparation involves the reaction of isatoic anhydride (B1165640) with phosgene at elevated temperatures (100-200 °C) in the presence of a catalyst, such as dimethylformamide (DMF). google.com The reaction yields the o-isocyanatobenzoyl chloride, which can be isolated and purified by distillation. google.com

These intermediates can then be used to build larger molecules. For example, they can react with alkanolamines to produce aminoalkyl N-(aminoalkoxycarbonyl)-anthranilates, which can subsequently be phosgenated to yield diisocyanates suitable for polyurethane production. google.com

An alternative, non-phosgene-based synthesis of a related intermediate, 2-chlorocarbonyl-phenylisocyanate, involves reacting a 2-formylaminobenzoic acid ester with sulphuryl chloride in thionyl chloride. google.com

Green Chemistry Perspectives in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals, including isocyanates. rsc.orgorclever.com The primary driver for this shift in isocyanate production is the desire to move away from the traditional phosgene process. acs.org

Phosgene is an extremely toxic gas that poses severe health risks and environmental hazards. nwo.nl Its use also leads to the formation of corrosive hydrogen chloride as a byproduct, which requires specialized and costly equipment. nih.gov The development of non-phosgene routes is therefore a major goal in creating a more sustainable chemical industry. rsc.org

Key green chemistry aspects in isocyanate synthesis include:

Phosgene-Free Routes: Methods utilizing dimethyl carbonate (DMC) or the catalytic carbonylation of nitro or amino compounds are inherently safer and more environmentally benign. nih.govresearchgate.netresearchgate.net

Atom Economy: The DMC method is noted for its high atom economy, as the main byproduct, methanol, can be captured and recycled to regenerate the DMC starting material. acs.org

Benign Byproducts: Non-phosgene routes avoid the production of corrosive HCl, simplifying processes and reducing waste. nih.gov

Use of Sustainable Feedstocks: Advanced research is exploring the use of carbon dioxide (CO₂), a greenhouse gas, as a C1 building block for the synthesis of isocyanate precursors. nih.govresearchgate.net This approach aims to reduce reliance on fossil fuels and contribute to carbon capture and utilization (CCU) strategies. researchgate.net

By embracing these greener synthetic strategies, the production of complex molecules like this compound can be aligned with modern standards of safety and environmental responsibility. rsc.orgnih.gov

Exploitation of Renewable Feedstocks for Diisocyanate Production

The shift away from petrochemical dependence has led to significant exploration of biomass as a viable alternative for chemical production. prepchem.com Bio-based isocyanates are derived from renewable sources like vegetable oils, sugars, lignin, and algae, offering a reduced carbon footprint. nih.govorgsyn.org These natural feedstocks provide a rich platform of molecular structures that can be chemically transformed into valuable monomers like diisocyanates.

Research Findings:

The development of bio-based diisocyanates often involves converting naturally occurring molecules into suitable precursors for isocyanate functionality. Lignin, a complex polymer abundant in wood and agricultural waste, is a key source of aromatic compounds that can serve as building blocks. nih.gov For instance, researchers have successfully synthesized aromatic diisocyanates from vanillin (B372448) and vanillic acid, which are derivable from lignin. nih.gov Another approach utilizes cardanol, obtained from cashew nutshell liquid (a food industry byproduct), to create diisocyanates with structures analogous to petrochemically-derived methylene diphenyl diisocyanate (MDI). epa.gov

Fatty acids from vegetable and algae oils represent another major feedstock category. prepchem.com These are typically aliphatic and can be converted into diisocyanates through multi-step processes, often involving the Curtius rearrangement of acyl azide intermediates. rsc.orggoogle.com While these aliphatic isocyanates have different reactivity profiles compared to aromatic ones, they are crucial for producing a wide range of flexible polyurethanes. prepchem.com

The general strategy involves a few key stages:

Isolation and Modification: A target molecule is extracted from a biomass source (e.g., lignin, vegetable oil).

Functional Group Transformation: The molecule undergoes chemical reactions to introduce amine functionalities.

Isocyanate Formation: The resulting diamine is converted into a diisocyanate, increasingly via phosgene-free methods. google.com

The table below summarizes various renewable feedstocks and the types of isocyanate structures that have been synthesized from them, illustrating the potential precursors for complex aromatic diisocyanates.

| Renewable Feedstock | Precursor Molecule(s) | Resulting Isocyanate Type | Key Reference(s) |

| Lignin | Vanillin, Vanillic Acid, Guaiacol (B22219) | Aromatic | nih.govgoogle.com |

| Cashew Nut Shell Liquid | Cardanol | Aromatic | epa.govrsc.org |

| Vegetable/Algae Oils | Fatty Acids, Dimer Acids | Aliphatic | prepchem.comgoogle.com |

| Carbohydrates (Sugars) | Furan derivatives | Heterocyclic/Aromatic | rsc.org |

| Turpentine | Terpene derivatives | Aliphatic/Cycloaliphatic | rsc.org |

Solvent-Free and Mechanochemical Synthesis Strategies

Green chemistry principles emphasize the reduction or elimination of hazardous solvents, which account for a significant portion of waste in chemical processes. rsc.org Solvent-free synthesis and mechanochemistry represent advanced methodologies that align with these goals. Mechanochemistry, in particular, involves inducing reactions in the solid state by grinding, milling, or shearing, thereby avoiding the need for bulk solvents. rsc.orguniversiteitleiden.nl

Research Findings:

Mechanochemical synthesis has been shown to be a viable and highly efficient method for various chemical transformations. universiteitleiden.nl The energy input via mechanical force can activate reactants, leading to high yields in shorter reaction times and at ambient temperatures, which reduces energy consumption. rsc.org This technique has been successfully applied to produce a range of compounds, including aromatic sulfonamides and isocyanides. nih.govrsc.org

In the context of isocyanate-related synthesis, a notable development is the mechanochemical route to produce bisguaiacol F diamine (BGA) from its precursor, bisguaiacol F (BGF), which is derived from lignocellulosic raw materials. google.com This diamine is a direct precursor to a bio-based diisocyanate. The process involved a solvent-free Williamson-type alkylation, demonstrating the potential of mechanochemistry to improve the sustainability of precursor synthesis. google.com

While direct mechanochemical synthesis of diisocyanates from their corresponding diamines is a less explored area, the principles are promising. A potential solvent-free route for the final isocyanate formation step is the thermal decomposition of carbamates, which can be performed without a solvent, yielding the isocyanate and an alcohol that can be recycled. google.com Another phosgene-free method that can be adapted to solvent-minimal conditions involves the use of di-tert-butyl dicarbonate (B1257347) (Boc2O) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to convert amines to isocyanates at room temperature. rsc.orggoogle.com

The table below outlines key features of these sustainable synthesis strategies as they could apply to the production of diisocyanates.

| Synthesis Strategy | Principle | Potential Advantages | Relevant Research Context |

| Mechanochemistry | Use of mechanical force (e.g., ball milling, extrusion) to drive reactions between solid reactants. universiteitleiden.nl | Reduced or no solvent use, lower energy consumption, faster reaction times, potential for new reaction pathways. rsc.org | Synthesis of diamine precursors for bio-based diisocyanates; synthesis of related nitrogen-containing compounds. rsc.orggoogle.com |

| Solvent-Free Thermal Decomposition | Heating a solid precursor, such as a dicarbamate, to induce cleavage into a diisocyanate and an alcohol. google.com | Avoids solvents, allows for recycling of the alcohol byproduct, can be a continuous process. google.com | Established method for producing various aromatic isocyanates from their carbamate derivatives. google.com |

| Phosgene-Free Catalytic Conversion | Using safer reagents like di-tert-butyl dicarbonate (Boc2O) to convert diamines to diisocyanates under mild conditions. rsc.org | Avoids highly toxic phosgene, operates at or near room temperature, can be performed with minimal solvent. rsc.orggoogle.com | Synthesis of bio-based aromatic diisocyanates from lignin-derived diamines. google.com |

Reaction Pathways and Mechanisms of 3 O Isocyanatobenzyl P Tolyl Isocyanate

Nucleophilic Addition Reactions

The most characteristic reactions of isocyanates involve the nucleophilic addition to the carbon-nitrogen double bond. wikipedia.org This class of reactions is fundamental to the industrial application of diisocyanates in the formation of polymers such as polyurethanes and polyureas.

The reaction of 3-(o-isocyanatobenzyl)-p-tolyl isocyanate with alcohols leads to the formation of carbamates, more commonly known as urethanes. This reaction is the basis for the production of polyurethanes when diols or polyols are used. wikipedia.org The mechanism involves the attack of the lone pair of electrons from the oxygen atom of the alcohol's hydroxyl group on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the stable urethane (B1682113) linkage. prepchem.com

The reaction can be represented as follows:

Step 1: Reaction with a mono-alcohol R-OH + OCN-Ar-NCO → R-O-C(=O)NH-Ar-NCO (a monoadduct)

Step 2: Further reaction to form a di-urethane R-O-C(=O)NH-Ar-NCO + R'-OH → R-O-C(=O)NH-Ar-NHC(=O)O-R'

The reaction rate is influenced by several factors, including the structure of the alcohol (primary alcohols are generally more reactive than secondary alcohols), the solvent, and the presence of catalysts. kuleuven.be Theoretical studies suggest that the reaction may proceed through a multimolecular mechanism where additional alcohol molecules facilitate the proton transfer, lowering the activation energy. nih.gov

Table 1: Factors Influencing Carbamate (B1207046) Formation

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Alcohol Structure | Primary > Secondary > Tertiary | Steric hindrance around the hydroxyl group. kuleuven.be |

| Catalyst | Tertiary amines, organotin compounds | Increase the nucleophilicity of the alcohol or activate the isocyanate group. cdnsciencepub.com |

| Solvent Polarity | Rate generally increases with polarity | Stabilization of the charged transition state. nih.gov |

| Electron-withdrawing groups on the isocyanate | Increase rate | Enhance the electrophilicity of the isocyanate carbon. researchgate.net |

The reaction of this compound with primary or secondary amines yields substituted ureas. This reaction is typically much faster than the corresponding reaction with alcohols due to the greater nucleophilicity of the amine nitrogen compared to the alcohol oxygen. umn.edu When a diamine is used, this reaction forms the basis for polyurea polymers. wikipedia.org

The general mechanism is analogous to carbamate formation, involving the nucleophilic attack of the amine on the isocyanate carbon, followed by proton transfer. libretexts.org

R₂NH + R'NCO → R₂NC(=O)N(H)R' wikipedia.org

Given the two isocyanate groups in this compound, the reaction with an amine can proceed in a stepwise manner to form a di-urea product. The relative reactivity of the two isocyanate groups will depend on the electronic and steric environment of each. Studies on other aromatic diisocyanates have shown that the nature and position of substituents on the aromatic ring can significantly affect the reaction rate. researchgate.net

Table 2: Relative Reactivity of Nucleophiles with Isocyanates

| Nucleophile | General Reactivity | Product |

|---|---|---|

| Aliphatic Amines | Very High | Urea (B33335) |

| Aromatic Amines | High | Urea |

| Primary Alcohols | Moderate | Carbamate (Urethane) |

| Water | Low | Unstable carbamic acid, decomposes to amine and CO₂ |

| Thiols | Low | Thiocarbamate |

In the presence of certain catalysts, such as tertiary amines or carboxylate anions, isocyanates can undergo self-polymerization, most notably cyclotrimerization to form highly stable, six-membered isocyanurate rings. nih.govacs.org For a diisocyanate like this compound, this process can lead to the formation of cross-linked polymer networks, known as polyisocyanurate (PIR) resins, which are valued for their thermal stability. umich.edu

The generally accepted mechanism for anionic cyclotrimerization involves the initial nucleophilic attack of a catalyst on an isocyanate group. acs.org This forms an anionic intermediate that then sequentially adds two more isocyanate molecules. The resulting trimeric anion then cyclizes to form the isocyanurate ring and regenerates the catalyst. nih.gov

This process can be a competing reaction during polyurethane formation, especially at higher temperatures or with specific catalysts that favor trimerization over the isocyanate-alcohol reaction. umich.edu

Electrophilic Substitution Reactions Involving Isocyanate Groups

The aromatic rings of this compound can undergo electrophilic aromatic substitution, such as nitration, halogenation, or sulfonation. The outcome of these reactions is directed by the substituents already present on the rings. libretexts.org

The isocyanate group (-N=C=O) is a deactivating group and a meta-director. This is due to its strong electron-withdrawing nature through both inductive and resonance effects, which destabilizes the positively charged intermediate (arenium ion) formed during the substitution, particularly at the ortho and para positions. masterorganicchemistry.com

In the case of this compound, the molecule has two aromatic rings with different substituents:

The tolyl ring: Contains a methyl group (-CH₃) and an isocyanate group (-NCO). The methyl group is an activating, ortho/para-director, while the isocyanate is a deactivating, meta-director. Their directing effects are antagonistic.

The benzyl (B1604629) ring: Contains an isocyanate group (-NCO) and the tolyl-methylene substituent. The benzyl group is weakly activating and an ortho/para-director.

Mechanistic Investigations of Isocyanate Reactivity

Understanding the mechanisms of isocyanate reactions is crucial for controlling polymerization processes and designing new materials. This is often achieved through kinetic studies.

Kinetic studies of isocyanate reactions typically monitor the disappearance of the characteristic N=C=O stretching band in the infrared (IR) spectrum (around 2250-2275 cm⁻¹) over time. researchgate.net The rate of reaction is influenced by several parameters, including the concentrations of reactants, temperature, solvent, and the presence and type of catalyst. vedantu.com

For the reaction with alcohols, it has been observed that the reaction order can be complex. While often appearing as first-order in both isocyanate and alcohol, detailed studies have shown that the mechanism can be more intricate, with alcohol molecules themselves acting as catalysts through the formation of hydrogen-bonded aggregates. nih.govnih.gov

The reaction with amines is generally much faster, and for aliphatic amines, can be difficult to measure with conventional techniques, sometimes requiring flow systems for kinetic analysis. umn.edu The reactivity of aromatic amines is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

For this compound, a key area of interest for kinetic studies would be the differential reactivity of the two isocyanate groups. The isocyanate on the tolyl ring is ortho to a methyl group, which may introduce steric hindrance and electronic effects that differentiate its reactivity from the isocyanate on the benzyl portion of the molecule.

Table 3: General Kinetic Parameters for Isocyanate Reactions

| Reaction Type | Typical Reaction Order | Activation Energy (Ea) Range | Key Influencing Factors |

|---|---|---|---|

| Isocyanate-Alcohol (uncatalyzed) | Complex, often approximated as 2nd order overall | 17-54 kJ/mol nih.gov | Alcohol self-association, solvent polarity. kuleuven.benih.gov |

| Isocyanate-Alcohol (catalyzed) | Dependent on catalyst mechanism | Lower than uncatalyzed | Catalyst type and concentration. cdnsciencepub.com |

| Isocyanate-Amine (uncatalyzed) | Typically 2nd order overall | Generally lower than alcohol reaction | Amine basicity and nucleophilicity. umn.edu |

| Isocyanate Trimerization | Dependent on catalyst and mechanism | Varies widely with catalyst | Catalyst nucleophilicity, temperature. acs.org |

Role of Catalysts in Reaction Kinetics

The reactions of isocyanates are often accelerated through catalysis. While specific studies on this compound are not prevalent, the catalytic mechanisms for related isocyanates are well-documented and can be applied. Catalysts for isocyanate reactions are broadly categorized into Lewis bases and metal-containing compounds.

Common catalysts for polyurethane formation include tertiary amines and organometallic compounds, such as dibutyltin (B87310) dilaurate. ca.gov For the cyclotrimerization of isocyanates to form isocyanurates, which enhances thermal stability in polyurethane materials, a range of catalysts including Lewis bases like 1,2-dimethylimidazole (B154445) and alkoxyallenes have been shown to be effective for aromatic isocyanates. diisocyanates.org Metal-based catalysts, such as ferric acetylacetonate, have also been demonstrated to catalyze the reaction between p-tolyl isocyanate and alcohols. inchem.org The choice of catalyst can significantly influence the reaction pathway, favoring either urethane formation or cyclotrimerization. rsc.org For instance, certain base catalysts promote the formation of isocyanurates as the primary product. rsc.org

Table 1: Common Catalyst Types for Isocyanate Reactions

| Catalyst Class | Examples | Typical Reaction Promoted |

|---|---|---|

| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Urethane Formation |

| Organometallic Compounds | Dibutyltin dilaurate (DBTDL) | Urethane Formation |

| Lewis Bases | 1,2-Dimethylimidazole, Alkoxyallenes | Cyclotrimerization |

Influence of Steric and Electronic Factors on Reaction Rates

The reactivity of the two isocyanate groups in this compound is not identical due to differing steric and electronic environments.

Electronic Effects: The isocyanate group's reactivity is enhanced by electron-withdrawing substituents on the aromatic ring and diminished by electron-donating groups. rsc.org In the case of this compound, the p-tolyl group has a methyl substituent, which is weakly electron-donating, thus slightly reducing the reactivity of the para-isocyanate group compared to an unsubstituted phenyl isocyanate.

Steric Hindrance: The isocyanate group at the ortho position to the benzyl bridge is subject to significant steric hindrance. This is analogous to the differing reactivities of the isocyanate groups in 2,4'-Methylene Diphenyl Diisocyanate (MDI), where the isocyanate group in the 4-position is approximately four times more reactive than the sterically hindered group at the 2-position. wikipedia.org Consequently, the para-isocyanate group on the tolyl ring is expected to be more reactive than the ortho-isocyanate group on the benzyl-substituted ring.

The combination of these factors leads to a difference in reaction rates between the two isocyanate functionalities within the same molecule.

Table 2: Predicted Relative Reactivity of Isocyanate Groups

| Isocyanate Group Position | Substituent Effects | Predicted Relative Reactivity |

|---|---|---|

| para- to methyl group | Weak electron-donating (deactivating), less steric hindrance | Higher |

Hydrolysis and Degradation Pathways

The environmental fate of isocyanates is largely governed by their reaction with water.

Reaction with Water and Byproduct Formation

Isocyanates react readily with water in a multi-step process. The initial hydrolysis of an isocyanate group forms an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. wikipedia.org This newly formed amine is highly reactive towards remaining isocyanate groups, leading to a rapid subsequent reaction that forms a stable, insoluble polyurea. inchem.orgresearchgate.net The reaction of the amine with the isocyanate is significantly faster than the initial hydrolysis. inchem.org

For this compound, this process would lead to the formation of a complex polyurea polymer. Due to the high reactivity, the lifetime of the original diisocyanate molecule in an aqueous environment is transient. inchem.org The primary byproduct of this reaction, aside from the polymer, is carbon dioxide. wikipedia.org

Environmental Fate Relevant Reaction Pathways

When released into the environment, particularly in soil or water, this compound is expected to have a short existence. inchem.org By analogy with MDI, it will rapidly react with water to form predominantly inert and insoluble polyureas. diisocyanates.orginchem.org These polyureas are considered to be of low environmental mobility and are not expected to be biodegradable.

In the atmosphere, vapor-phase diisocyanates like MDI are degraded by reaction with hydroxyl radicals, with an estimated half-life of about one day. nih.gov Particulate-phase diisocyanates are removed by wet and dry deposition. ca.gov The reaction with atmospheric water vapor is not considered a significant degradation pathway for MDI and, by extension, for structurally similar compounds. ca.govnih.gov Any diisocyanate that deposits into an aqueous environment will undergo the hydrolysis described above. Studies on polymeric MDI in artificial ponds have shown no detection of the monomer or its corresponding diamine in the water, with the MDI polymerizing to inert polyurea on the sediment. nih.gov

Following a comprehensive search for scientific literature concerning the chemical compound "this compound," it has been determined that there is no available data regarding its use in polymerization science and material applications. Searches for this specific molecule, including its reaction with polyols, its role in controlling polymer structures, its impact on cross-linking, or its use in synthesizing block copolymers, bio-based polyurethanes, and polyureas, have yielded no results.

While information exists for structurally related but distinct isomers like 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate and 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, these records lack the specific polymerization data required to fulfill the requested article outline. epa.govchemsrc.com The vast body of literature on common industrial isocyanates such as Toluene (B28343) diisocyanate (TDI) and Methylene (B1212753) diphenyl diisocyanate (MDI) is not applicable to this uniquely specified compound. basf.combasf.us

Due to the absence of published research and data for "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the provided, detailed outline. The foundational information required for all specified sections and subsections does not appear to be available in the public scientific domain.

Polymerization Science and Material Applications Derived from 3 O Isocyanatobenzyl P Tolyl Isocyanate

Polyurea Synthesis and Properties

Formation of Polyureas with Polyamines

The synthesis of polyurea is fundamentally based on the rapid step-growth polymerization reaction between a diisocyanate and a polyamine. google.com This reaction is highly exothermic and proceeds quickly without the need for a catalyst, due to the high nucleophilicity of the amine groups attacking the electrophilic carbon of the isocyanate groups. mdpi.com A mixture of polyamines, often including a long-chain polyetheramine (the soft segment) and a short-chain aromatic diamine extender (the hard segment), is typically used to achieve desired properties. google.com The reaction with a diisocyanate like 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate would lead to the formation of urea (B33335) linkages, creating a segmented block copolymer structure. The distinct reactivity of the ortho- and para-positioned isocyanate groups, influenced by steric hindrance and electronic effects, would be a critical factor in the polymerization kinetics and the resulting polymer architecture.

Isocyanate-Free Polyurea Synthesis Mechanisms

This topic presents a contradiction, as it requests an isocyanate-free mechanism for a compound that is, by definition, an isocyanate. Isocyanate-free routes to polyureas are an active area of research aimed at mitigating the health and safety concerns associated with isocyanate compounds. These methods typically involve alternative chemistries, such as the melt polycondensation of urea with diamines or reactions involving dialkyl dicarbamates, thereby avoiding the use of isocyanates altogether. Consequently, this compound would not be utilized in an isocyanate-free synthesis pathway.

Membrane Formation Mechanisms for Polyurea Microcapsules

Polyurea microcapsules are commonly formed via interfacial polymerization. nih.govharvard.edu In a typical oil-in-water emulsion, the diisocyanate is dissolved in the oil phase, which is then dispersed as droplets in an aqueous phase containing a polyamine. mdpi.com The polymerization reaction occurs instantaneously at the oil-water interface, forming a solid polyurea shell around the oil core. harvard.edu The final shell thickness and morphology can be controlled by factors such as monomer concentration and agitation rate. harvard.eduresearchgate.net Using this compound as the isocyanate monomer would lead to the formation of a polyurea membrane at the interface. The differential reactivity of its two isocyanate groups could potentially be exploited to control the cross-linking density and permeability of the resulting capsule wall.

Advanced Materials and Polymer Networks

Development of Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs) are a class of cross-linked polymers that, unlike traditional thermosets, contain dynamic covalent bonds. These bonds can undergo reversible breaking and reformation in response to a stimulus like heat or light, allowing the material to be reprocessed, repaired, or recycled. While chemistries like transesterification or disulfide metathesis are common for creating CANs, the urethane (B1682113) or urea linkage itself is generally not considered dynamically reversible under typical processing conditions. To incorporate a diisocyanate into a CAN, it would typically be reacted with a co-monomer that possesses a dynamic covalent bond functionality. There is no available research describing the integration of this compound into a CAN architecture.

Utilization in Supramolecular Extenders for Polyurethane Elastomers

Supramolecular chemistry in polyurethanes often involves the use of chain extenders that introduce non-covalent interactions, such as multiple hydrogen bonds or metal-ligand coordination. These interactions can create highly organized hard segments that act as reversible cross-links, imparting self-healing or shape-memory properties. While a diisocyanate is a fundamental component of the polyurethane hard segment, the "supramolecular" aspect is typically engineered into the chain extender (a diol or diamine). The role of the diisocyanate is to react with these extenders to form the hard segment. The specific structure of this compound would influence the spatial arrangement and hydrogen-bonding potential of the resulting urethane or urea groups, but its direct function as a "supramolecular extender" is not a defined role.

Modification of Epoxy Resins and Other Polymer Systems

The modification of existing polymer systems, particularly epoxy resins, with isocyanates is a significant area of research aimed at enhancing material properties. The introduction of a diisocyanate such as this compound into an epoxy resin formulation can lead to substantial improvements in toughness, thermal stability, and adhesion. The fundamental reaction involves the isocyanate groups (-NCO) and the hydroxyl or epoxy groups of the resin.

The reaction between an isocyanate and an epoxy group, often catalyzed, results in the formation of a five-membered oxazolidone ring structure within the polymer backbone. google.comgoogle.com This incorporation creates a polyoxazolidone-containing epoxy resin. google.comgoogle.com The formation of these heterocyclic rings increases the cross-linking density and introduces a rigid structure that can significantly raise the glass transition temperature (Tg) and improve the chemical resistance of the cured material. google.com Research on various isocyanate-modified epoxies has shown that this modification is an effective strategy for toughening inherently brittle epoxy networks. For instance, the addition of an isocyanate-terminated polybutadiene (B167195) to an epoxy resin matrix has been shown to improve toughness by around 140% without a significant loss in modulus or stiffness. researchgate.net

Furthermore, the isocyanate groups can react with hydroxyl groups present in the epoxy resin system (or from the ring-opening of the epoxide) to form urethane linkages. researchgate.net This dual reactivity allows for the creation of complex hybrid networks. Depending on the reaction conditions and the ratio of reactants, isocyanate groups can also undergo a trimerization reaction to form highly stable isocyanurate rings, which further increases the cross-linking density and thermal stability of the final material. google.comgoogle.com The use of a diisocyanate to modify a multi-functional epoxy resin is crucial for incorporating a high number of oxazolidone rings into the polymer backbone, which enhances the resin's softening point and toughness. google.com

The impact of such modifications is summarized in the table below, based on findings from various isocyanate-epoxy systems.

| Property Enhanced | Modification Mechanism | Typical Result | Source |

| Toughness | Introduction of rubbery domains; formation of block copolymers. | Significant improvement in impact resistance and fracture toughness. | researchgate.netresearchgate.netmdpi.com |

| Glass Transition Temp (Tg) | Formation of rigid oxazolidone/isocyanurate rings; increased cross-link density. | Increase in Tg, leading to better high-temperature performance. | google.comresearchgate.net |

| Adhesion | Reaction of polar isocyanate groups with substrate functional groups. | Improved adhesion to various substrates. | mdpi.com |

| Chemical Resistance | Creation of a more densely cross-linked and stable polymer network. | Enhanced resistance to chemicals. | google.com |

Functional Applications in Materials Science (Research Focus)

The unique structure of this compound, featuring two aromatic isocyanate groups with potentially different reactivities, makes it a candidate for various functional applications in materials science. Its ability to act as a potent cross-linker and adhesion promoter is central to its utility.

In the realm of coatings and adhesives, isocyanates are fundamental components for formulating high-performance polyurethane (PU) systems. shhansi.com Polyurethane adhesives are known for their excellent shear strength, impact resistance, and flexibility, making them suitable for demanding structural bonding applications. shhansi.com The high reactivity and polarity of the isocyanate groups enable strong chemical bonding with substrates that contain active hydrogen atoms, such as wood, textiles, and ceramics, as well as good adhesion to non-porous surfaces like metals and glass. shhansi.com

The compound this compound can serve as a monomer or a prepolymer building block. When reacted with polyols (diols, triols), it forms a cross-linked polyurethane network that is the basis of many modern adhesives and coatings. researchgate.net The aromatic nature of this specific diisocyanate would contribute to the rigidity and thermal stability of the resulting polymer.

Modification of other adhesive systems with isocyanates is also a common strategy to boost performance. For example, incorporating polymeric 4,4′-methylene diphenyl diisocyanate (pMDI) into urea-formaldehyde (UF) or phenol-formaldehyde (PF) resins has been shown to significantly improve the water resistance and mechanical properties of wood composites. mdpi.commdpi.com The isocyanate groups can react with hydroxyl groups in the wood, creating covalent bonds between the adhesive and the substrate, leading to superior adhesion. mdpi.com

The table below details the observed effects of incorporating an isocyanate (MDI) into a traditional wood adhesive resin system.

| Property | UF/MDI Ratio (85/15) | UF/MDI Ratio (55/45) | Control (UF only) | Source |

| Viscosity (mPa·s) | 289 | 435 | 245 | mdpi.com |

| Solids Content (%) | 59.8 | 77.2 | 55.4 | mdpi.com |

| Modulus of Rupture (MPa) | 16.1 | 16.4 | 14.9 | mdpi.com |

| Water Absorption (24h, %) | 59.8 | 51.5 | 69.1 | mdpi.com |

Polyurethane foams are ubiquitous materials used in applications ranging from insulation and packaging to furniture. iastate.edu The production of these foams relies on the reaction between a polyol and a multi-functional isocyanate. google.com This reaction forms the urethane linkages of the polymer matrix. google.com Simultaneously, a blowing agent, which is often water, reacts with the isocyanate to produce carbon dioxide gas and urea linkages. google.commdpi.com This process expands the polymer matrix, creating the cellular structure of the foam. google.com

The properties of the final foam—whether it is rigid, flexible, dense, or light—are determined by the specific structures and functionalities of the isocyanate and polyol precursors. iastate.edu Diisocyanates like this compound, with their rigid aromatic structure, are particularly suited for the production of rigid foams. These foams are valued for their excellent thermal insulation, structural integrity, and sound absorption properties. mdpi.com Isocyanate-based polyimide foams (RPIF), for instance, are noted for their potential as building insulation materials. mdpi.com The choice of isocyanate is a critical factor in determining the foam's properties. iastate.edu

A typical polyurethane foam formulation includes several key components, as outlined in the table below.

| Component | Function | Example Compound(s) | Source |

| Isocyanate | Forms the hard segments of the polymer matrix via reaction with polyol. | Toluene (B28343) diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI) | google.combasf.us |

| Polyol | Forms the soft segments of the polymer matrix; provides flexibility. | Polyether polyols, Polyester polyols | basf.usgoogle.com |

| Blowing Agent | Creates the cellular foam structure through gas generation. | Water, Hydrohaloolefins | google.comgoogle.com |

| Catalyst | Controls the rate of the polymerization (gelling) and blowing reactions. | Amine catalysts, Tin catalysts | google.com |

| Surfactant | Stabilizes the foam cells during formation, preventing collapse. | Silicone-based surfactants | google.com |

The field of smart materials and functional textiles represents an emerging area where advanced polymers can impart novel properties to everyday objects. Isocyanates are valuable in this field due to their high reactivity, which allows them to be used in post-polymerization modification schemes to attach functional molecules to polymer backbones. researchgate.net This approach enables the creation of materials that can respond to external stimuli such as light, temperature, or pH. researchgate.net

Given its bifunctional nature, this compound could be a key component in synthesizing polymers for these applications. For example, one isocyanate group could be used to form a prepolymer, while the second remains available for subsequent reactions, such as grafting the polymer onto a textile surface or linking it to a functional molecule. This method is compatible with various polymer types and can be achieved under mild conditions. researchgate.net

Structure Reactivity Relationships and Computational Studies

Influence of Molecular Structure on Isocyanate Reactivity

The unique arrangement of isocyanate groups in 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate, where one is directly attached to the tolyl aromatic ring and the other is linked via a methylene (B1212753) bridge to a second phenyl ring, results in significant differences in their chemical behavior.

Isocyanates are broadly classified as either aromatic or aliphatic, a distinction that profoundly impacts their reactivity. pcimag.com Aromatic isocyanates, where the isocyanate (-NCO) group is directly bonded to an aromatic ring, are characterized by significantly higher reactivity compared to their aliphatic counterparts. pcimag.comgas-sensing.comnih.gov This enhanced reactivity is attributed to the electronic structure of the aromatic ring. The electron-withdrawing nature of the ring, through resonance, increases the electrophilicity of the carbon atom in the isocyanate group, making it more susceptible to nucleophilic attack. nih.govresearchgate.net Consequently, reactions involving aromatic isocyanates, such as urethane (B1682113) formation with polyols, often proceed rapidly and may not require additional catalysts. pcimag.comgas-sensing.com

In contrast, aliphatic isocyanates, where the -NCO group is attached to a saturated carbon atom, exhibit lower reactivity. nih.govnih.gov The benzyl (B1604629) isocyanate group in this compound, while attached to a benzyl ring, is separated from the ring by a methylene (-CH2-) group. This separation means it behaves more like an aliphatic isocyanate, as the direct resonance effect from the ring is absent. Reactions involving aliphatic isocyanates typically require strong catalysts, such as dibutyltin (B87310) dilaurate, to achieve practical reaction rates. pcimag.com

| Property | Aromatic Isocyanates | Aliphatic Isocyanates |

|---|---|---|

| Reactivity with Nucleophiles | High | Low |

| Electronic Effect | Electron-withdrawing aromatic ring increases NCO carbon electrophilicity | Electron-donating alkyl chain decreases NCO carbon electrophilicity |

| Catalyst Requirement | Often not required or mild catalyst needed | Strong catalysts are typically necessary |

| UV Stability | Poor; prone to yellowing | Excellent |

| Example in Target Molecule | Isocyanate group on the p-tolyl ring | Isocyanate group on the o-isocyanatobenzyl moiety (benzylic) |

The spatial arrangement of functional groups within a molecule, known as positional isomerism, can lead to substantial differences in reactivity. A classic example is 2,4-toluene diisocyanate (TDI), which has two isocyanate groups at different positions on the toluene (B28343) ring. The para-isocyanate (p-NCO) group is known to be 5 to 10 times more reactive than the ortho-isocyanate (o-NCO) group. nih.gov This difference is primarily due to the steric hindrance imposed by the adjacent methyl group on the ortho-position, which physically obstructs the path for nucleophilic attack. nih.gov

Applying this principle to this compound, we can predict a significant disparity in the reactivity of its two -NCO groups:

The p-tolyl isocyanate group: This group is in the para position relative to the benzyl substituent. This position is sterically accessible, allowing for easier interaction with nucleophiles. Combined with its aromatic nature, this group is expected to be highly reactive.

The o-isocyanatobenzyl group: This benzylic isocyanate is in an ortho position relative to the methylene bridge connecting the two aromatic rings. This arrangement introduces steric crowding, which can hinder the approach of reactants.

Therefore, a stepwise reaction is highly probable when this compound reacts with a nucleophile, with the aromatic p-tolyl isocyanate reacting preferentially and at a much faster rate than the sterically hindered, aliphatic-like benzylic isocyanate.

| Isocyanate Group | Position | Type | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| On tolyl ring | Para | Aromatic | Low | High |

| On benzyl group | Ortho (relative to bridge) | Benzylic (Aliphatic-like) | High | Low |

The kinetics of isocyanate reactions are governed by a combination of steric and electronic factors.

Electronic Effects: The rate of reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they increase the positive charge on the isocyanate carbon atom. nih.govnasa.gov Conversely, electron-donating groups reduce the reaction rate. nih.gov In this compound, the methyl group on the tolyl ring is weakly electron-donating, which would slightly decrease the reactivity of the aromatic isocyanate. However, this effect is generally overshadowed by the powerful electron-withdrawing resonance effect of the aromatic system itself.

Steric Hindrance: As previously discussed, the bulkiness of groups adjacent to the isocyanate functionality can significantly impede the reaction rate. nih.gov The reaction rate for various common isocyanates follows the order TDI > MDI > HDI > HMDI > IPDI, a sequence that reflects a complex interplay of both electronic and steric influences. mdpi.com For this compound, the large benzyl substituent creates considerable steric hindrance around the benzylic isocyanate group, drastically reducing its accessibility and reactivity compared to the more exposed aromatic isocyanate.

Quantum Chemical Calculations and Modeling

To gain a more profound understanding of the reaction dynamics of complex molecules like this compound, researchers employ sophisticated computational methods. These theoretical studies provide insights into reaction mechanisms, transition state energies, and kinetic parameters that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of isocyanate reactions. chemrxiv.org Quantum-chemical calculations, often using functionals like B3LYP with extensive basis sets such as 6-311++G(df,p), have been successfully applied to model the reaction between isocyanates and alcohols. nethouse.ruresearchgate.net

These studies reveal that such reactions are not simple one-step additions. Instead, they often proceed through the formation of pre- and post-reaction complexes, with the actual chemical transformation occurring via a concerted, asymmetric cyclic transition state. researchgate.net In this transition state, the formation of the new N-H bond can outpace the formation of the new C-O bond. nethouse.ru DFT studies on p-tolyl isocyanate, used as a model for larger aromatic diisocyanates, have helped to rationalize site-selective reactivity trends by analyzing the dominating electronic effects of the various substituents on the aromatic ring. researchgate.net Such computational analyses can elucidate the preferred reaction pathways and explain the differential reactivity observed experimentally.

A central goal of computational chemistry in reaction kinetics is to map the potential energy surface (PES) that governs a chemical transformation. researchgate.net This involves locating the stable structures of reactants and products (energy minima) and, crucially, identifying the transition state (a first-order saddle point on the PES) that connects them. The energy difference between the reactants and the transition state determines the activation energy barrier, a key factor controlling the reaction rate.

Computational Prediction of Structure-Property Relationships in Diisocyanates

The performance of polyurethanes and polyureas is fundamentally linked to the molecular structure of the diisocyanate monomers used in their synthesis. Computational chemistry provides powerful tools for predicting how a specific diisocyanate's architecture, such as that of this compound, will influence the properties of the final polymer. These predictive models establish crucial structure-property relationships, guiding material design and development. mdpi.commdpi.com

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of isocyanate molecules. researchgate.networldscientific.com For an asymmetric diisocyanate like this compound, DFT calculations can determine the relative reactivity of the two separate isocyanate (-NCO) groups. Factors such as the electronic effects of the surrounding aromatic rings and steric hindrance from the benzyl bridge and tolyl group influence the activation energy of the reaction with polyols or polyamines. researchgate.netrsc.org For instance, the reactivity of aromatic isocyanates is generally higher than that of aliphatic ones, and this can be quantified computationally. royalsocietypublishing.orgresearchgate.net

Molecular dynamics (MD) simulations are used to predict the bulk properties of the resulting polymer. digitallibrarynasampe.orgnih.gov By creating atomistic models of polymer chains formed from specific diisocyanates, researchers can simulate their behavior and predict macroscopic properties. Key properties that can be correlated with the diisocyanate structure include:

Phase Segregation: The structure of the diisocyanate determines the chemistry and architecture of the hard segments in the polymer. The symmetry, rigidity, and polarity of these hard segments influence their ability to self-assemble into ordered domains, leading to microphase separation from the soft segments. mdpi.commdpi.com Diisocyanates with symmetric and rigid structures, like 4,4'-Methylene diphenyl diisocyanate (MDI), tend to promote better phase separation, leading to polymers with high tensile strength. mdpi.com

Thermal Properties: The glass transition temperature (Tg) of the polymer is strongly influenced by the diisocyanate structure. digitallibrarynasampe.orgnih.gov Higher cross-linking density and restricted chain mobility, often resulting from rigid aromatic diisocyanates, lead to a higher Tg. nih.govacs.org

Mechanical Properties: MD simulations can perform virtual tensile tests on polymer models to predict properties like Young's modulus, tensile strength, and elongation at break. These properties are directly related to the degree of hydrogen bonding between urethane or urea (B33335) groups, the extent of phase separation, and the cross-linking density of the network, all of which are dictated by the initial diisocyanate monomer. mdpi.comnih.gov

The table below illustrates the relationship between the structural features of common diisocyanates and the resulting polyurethane properties, providing a framework for predicting the behavior of polymers derived from this compound.

| Diisocyanate | Key Structural Feature | Effect on Hard Segment | Predicted Impact on Polymer Properties |

|---|---|---|---|

| MDI (4,4'-Methylene diphenyl diisocyanate) | Symmetric, rigid, aromatic | High packing efficiency, strong hydrogen bonding | Excellent phase separation, high tensile strength, high Tg |

| TDI (Toluene diisocyanate) | Asymmetric, rigid, aromatic | Less ordered packing than MDI | Good mechanical properties, often used in flexible foams |

| HDI (Hexamethylene diisocyanate) | Flexible, linear, aliphatic | Lower packing efficiency, weaker inter-chain forces | Lower Tg, high flexibility, good light stability |

| IPDI (Isophorone diisocyanate) | Asymmetric, cycloaliphatic | Bulky structure hinders packing | Good weather resistance, moderate mechanical properties |

| This compound | Asymmetric, bulky, aromatic | Irregular structure may disrupt packing and crystallinity | Likely to form amorphous hard domains, potentially leading to good flexibility and toughness |

Theoretical Approaches to Polymerization Kinetics and Chain Growth

Modeling of Polyurethane and Polyurea Formation

Theoretical modeling of polymerization kinetics is essential for understanding and controlling the formation of polyurethane and polyurea materials. These models describe the rate of reaction as a function of reactant concentration, temperature, and catalyst presence, allowing for the prediction of properties such as gel time and cure profile. researchgate.net

The reaction between an isocyanate and a hydroxyl group (for polyurethane) or an amine group (for polyurea) is complex. Kinetic analysis is often performed using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the reaction, allowing the conversion rate to be determined over time. researchgate.nettandfonline.com The data from these experiments are then fitted to various kinetic models.

Commonly used kinetic models include:

n-th Order Models: These are the simplest models, where the reaction rate is assumed to be proportional to the concentration of reactants raised to a power (the order of the reaction). While straightforward, they often fail to capture the complexity of polyurethane formation.

Autocatalytic Models: The formation of urethane groups can catalyze further urethane reactions. tandfonline.comresearchgate.net Autocatalytic models, such as the Kamal model, account for this by including a term where the reaction rate is proportional to the concentration of the product formed. researchgate.netaip.org This approach often provides a more accurate description of the cure kinetics, which typically show an initial acceleration in reaction rate. tandfonline.com

The table below summarizes key kinetic models used for polyurethane and polyurea formation.

| Kinetic Model | General Rate Equation (dα/dt) | Key Characteristics |

|---|---|---|

| n-th Order | k * (1 - α)^n | Simple model, assumes constant reactivity. 'k' is the rate constant, 'α' is the conversion, 'n' is the reaction order. |

| Kamal Model (Autocatalytic) | (k1 + k2 * α^m) * (1 - α)^n | Accounts for autocatalysis by the product. 'k1' is the non-catalytic rate constant, 'k2' is the autocatalytic rate constant, 'm' and 'n' are reaction orders. Often provides a better fit for urethane reactions. researchgate.netaip.org |

| Isoconversional (Model-Free) | k(T) * f(α) | Calculates activation energy as a function of conversion without assuming a specific reaction model. Useful for complex reactions where the mechanism changes with conversion. researchgate.net |

These kinetic models can be integrated into larger-scale process simulations. For instance, in the production of polyurethane foams, Computational Fluid Dynamics (CFD) is used to model mold filling. researchgate.netieomsociety.org These CFD simulations incorporate the kinetic models to predict the local rate of polymerization, which in turn affects the viscosity, temperature, and density of the reacting mixture. aip.orgresearchgate.net This multi-scale modeling approach connects molecular-level reaction kinetics to the macroscopic manufacturing process. chalmers.se

Simulation of Polymer Network Formation and Cross-linking Density

The macroscopic properties of thermoset polymers like polyurethanes and polyureas are determined by their three-dimensional network structure. Computational simulations are invaluable for understanding how this network forms and for predicting key structural parameters like cross-linking density. nih.gov

Classical theories such as the Flory-Stockmayer theory provide an analytical framework for predicting the onset of gelation (the gel point) based on monomer functionality and conversion. wikipedia.orgaiche.orgmdpi.com This theory establishes a critical conversion point at which an "infinite" network first appears. wikipedia.orgigem.org

More detailed insights are obtained from molecular simulation methods:

Monte Carlo (MC) Simulations: MC methods can simulate step-growth polymerization by randomly selecting reactive groups and forming bonds based on predefined probabilities. aip.orgfrontiersin.orgacs.org This approach is computationally efficient for studying the evolution of molecular weight distribution, the gel point, and the topology of the network, including the formation of cycles and elastically ineffective loops. aip.orgdtic.mil

Molecular Dynamics (MD) Simulations: MD simulations model the atomistic details of the polymerization process. digitallibrarynasampe.orgcam.ac.uktue.nl Starting from a mixture of monomers (e.g., diisocyanates and polyols), reactive force fields or iterative cross-linking algorithms are used to mimic the chemical reactions, forming a realistic, cross-linked polymer network. digitallibrarynasampe.org

From these simulations, the cross-linking density can be calculated, which is a measure of the number of effective cross-links per unit volume. nih.gov This parameter is critically important as it directly correlates with the material's mechanical and thermal properties. A higher cross-linking density generally leads to:

A higher Young's modulus and material stiffness. nih.gov

Increased glass transition temperature (Tg), as the network restricts segmental motion. nih.govacs.org

Reduced swelling in solvents. nih.gov

The following table outlines how simulation inputs relate to predicted network properties.

| Simulation Input Parameter | Simulation Method | Predicted Network Property | Impact on Macroscopic Material Property |

|---|---|---|---|

| Monomer Functionality (e.g., diol vs. triol) | Flory-Stockmayer, MC, MD | Gel Point, Cross-link Density | Higher functionality leads to a lower gel point and higher cross-link density, increasing stiffness and Tg. |

| Stoichiometric Ratio (NCO/OH) | MC, MD | Network Connectivity, Unreacted Ends | An off-stoichiometry ratio can limit the molecular weight and cross-linking, affecting mechanical strength. |

| Reaction Conversion | MC, MD | Molecular Weight Distribution, Gel Fraction | Higher conversion leads to a more complete network, maximizing mechanical properties. |

| Monomer Chain Flexibility | MD | Average Molecular Weight Between Cross-links (Mc) | More flexible monomers (like aliphatic diisocyanates) increase Mc, leading to lower modulus and Tg. |

By simulating the formation of the polymer network, researchers can establish a direct link between the chemistry of the monomers, like this compound, and the ultimate performance of the material. nih.gov

Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy for Isocyanate Functional Groups

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the characteristic isocyanate (-N=C=O) functional groups. These methods are instrumental in both monitoring chemical transformations and elucidating detailed molecular structures.

Fourier Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the real-time, in-situ monitoring of reactions involving isocyanates. remspec.commt.com The key to its utility lies in the strong and distinct absorption band of the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which appears in a relatively clear region of the mid-infrared spectrum, typically between 2250 and 2285 cm⁻¹. remspec.comspectroscopyonline.com

The progress of a reaction, such as the formation of polyurethane from a diisocyanate and a polyol, can be quantitatively tracked by monitoring the decrease in the intensity or peak area of this characteristic isocyanate band. researchgate.netresearchgate.net As the -N=C=O groups react, this peak diminishes, while new peaks corresponding to the newly formed linkages, such as the urethane (B1682113) C=O stretch (around 1705-1744 cm⁻¹) and N-H bands (around 3326 cm⁻¹), appear and grow in intensity. spectroscopyonline.comthermofisher.com This allows researchers to determine the extent of the reaction, calculate reaction kinetics, and confirm the consumption of the isocyanate starting material. remspec.commt.com The use of fiber-optic attenuated total reflection (ATR) probes coupled with FT-IR spectrometers enables continuous monitoring of the reaction mixture without the need for sampling, providing real-time data on reaction initiation, progression, and endpoint. remspec.commt.comresearchgate.net

Table 1: Key FT-IR Vibrational Frequencies for Monitoring Isocyanate Reactions

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Decreases |

| Urethane (R-NH-CO-O-R') | C=O Stretch | 1705 - 1744 | Increases |

| Urethane (R-NH-CO-O-R') | N-H Stretch | 3326 - 3340 | Increases |

Note: The exact wavenumbers can vary based on the molecular environment and physical state.

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is a complementary technique to FT-IR that provides valuable information for the structural elucidation of molecules like 3-(o-isocyanatobenzyl)-p-tolyl isocyanate. jchps.com While FT-IR is based on the absorption of light due to changes in dipole moment, Raman spectroscopy relies on the scattering of light from vibrating molecules, detecting changes in polarizability. jchps.com

For a diisocyanate, the symmetric and asymmetric stretches of the -N=C=O group are Raman active. researchgate.net The isocyanate peak in Raman spectra is also found around 2270 cm⁻¹, and its absence after a reaction can confirm the complete conversion of the isocyanate groups. researchgate.net Furthermore, Raman spectroscopy is particularly effective for observing non-polar bonds and symmetric vibrations. This makes it well-suited for characterizing the aromatic ring structures present in this compound. Characteristic absorptions for the C=C stretching vibrations within the tolyl and benzyl (B1604629) rings would be expected in the 1440-1620 cm⁻¹ region. researchgate.net By analyzing the full Raman spectrum, researchers can confirm the presence of both the isocyanate functionalities and the specific aromatic backbone, contributing to a complete structural picture. jchps.com

Table 2: Expected Raman Bands for this compound

| Functional Group / Moiety | Vibration Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 |

| Aromatic Rings | C=C Stretch | 1440 - 1620 |

| Alkyl C-H | Stretch | 2850 - 3000 |

Mass Spectrometry for Isocyanate Adducts and Degradation Products

Mass spectrometry (MS) is an indispensable analytical technique for identifying and characterizing molecules based on their mass-to-charge ratio (m/z). nih.gov For isocyanates, it is particularly useful for studying their reaction products (adducts) with other molecules and for analyzing degradation products.

Tandem Mass Spectrometry (MS/MS) for Binding Site Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.orgnih.gov In the context of isocyanates, MS/MS is crucial for identifying the specific sites where the isocyanate has bound to a larger molecule, such as a peptide or protein. nih.govacs.org